

Aphidicolin 17-acetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Aphidicolin 17-acetate*

Cat. No.: *B1409843*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Aphidicolin 17-acetate**, a derivative of the tetracyclic diterpenoid antibiotic, aphidicolin. This document details its chemical properties, mechanism of action, and experimental applications, with a focus on its role as a DNA polymerase inhibitor and a tool for cell cycle synchronization.

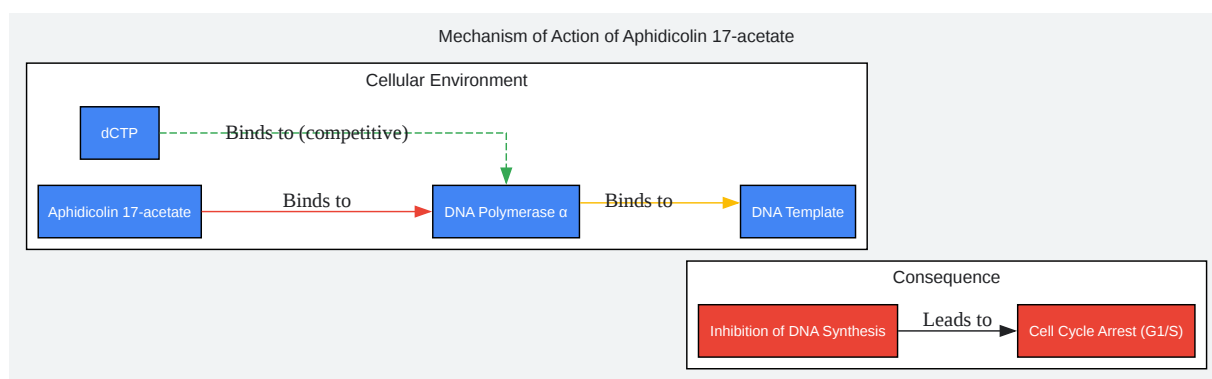
Core Compound Data

Aphidicolin 17-acetate is a chemically modified version of aphidicolin, offering altered potency and characteristics for specific research applications. Below is a summary of its key quantitative data.

Property	Value	Source
CAS Number	51103-57-2	N/A
Molecular Formula	C ₂₂ H ₃₆ O ₅	N/A
Molecular Weight	396.52 g/mol	Calculated
Inhibitory Activity	10-fold weaker than Aphidicolin as a DNA polymerase α inhibitor	[1]
Mechanism of Action	Competitive inhibitor with respect to dCTP	[2]

Mechanism of Action: Inhibition of DNA Replication

Aphidicolin 17-acetate, like its parent compound, is a specific inhibitor of eukaryotic DNA polymerase α . [2] Its primary mechanism of action involves the competitive inhibition of deoxycytidine triphosphate (dCTP) incorporation during DNA synthesis. [2] This selective inhibition of DNA polymerase α halts the cell cycle at the G1/S boundary, preventing cells from entering the S phase and initiating DNA replication. [3][4] This reversible inhibition makes it a valuable tool for synchronizing cell populations for various studies.



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Caption: Mechanism of **Aphidicolin 17-acetate** action.

Experimental Protocols

Due to the limited availability of specific experimental protocols for **Aphidicolin 17-acetate**, the following methodologies are adapted from established protocols for aphidicolin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Synchronization of HeLa Cells

This protocol describes the synchronization of HeLa cells at the G1/S boundary using **Aphidicolin 17-acetate**.

Materials:

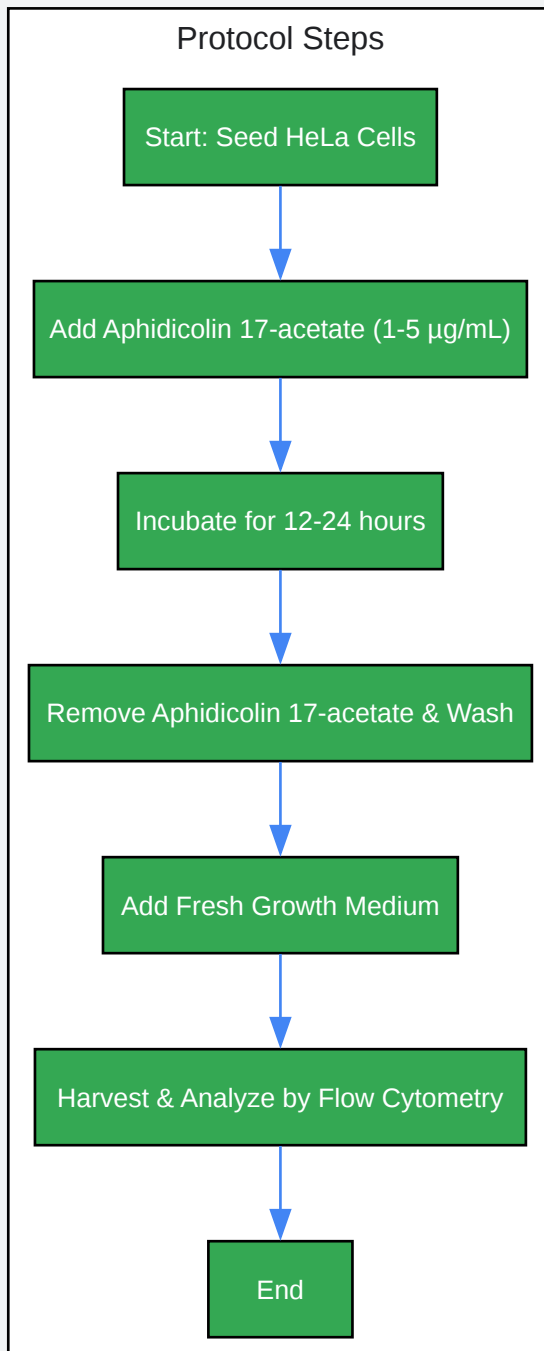
- HeLa cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Aphidicolin 17-acetate** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture flasks or plates
- Flow cytometer

Procedure:

- **Cell Seeding:** Plate HeLa cells at a density that will allow for logarithmic growth for the duration of the experiment.
- **Aphidicolin 17-acetate Treatment:** Once cells have adhered and are actively dividing (typically 24 hours after seeding), add **Aphidicolin 17-acetate** to the culture medium to a final concentration of 1-5 µg/mL. The optimal concentration should be determined empirically.

- Incubation: Incubate the cells for 12-24 hours. The duration of incubation can be adjusted to achieve the desired level of synchronization.
- Release from Block: To release the cells from the G1/S arrest, remove the medium containing **Aphidicolin 17-acetate**, wash the cells twice with warm PBS, and then add fresh, pre-warmed complete growth medium.
- Analysis: Harvest cells at various time points after release to analyze cell cycle progression using flow cytometry after propidium iodide staining.

Experimental Workflow: HeLa Cell Synchronization

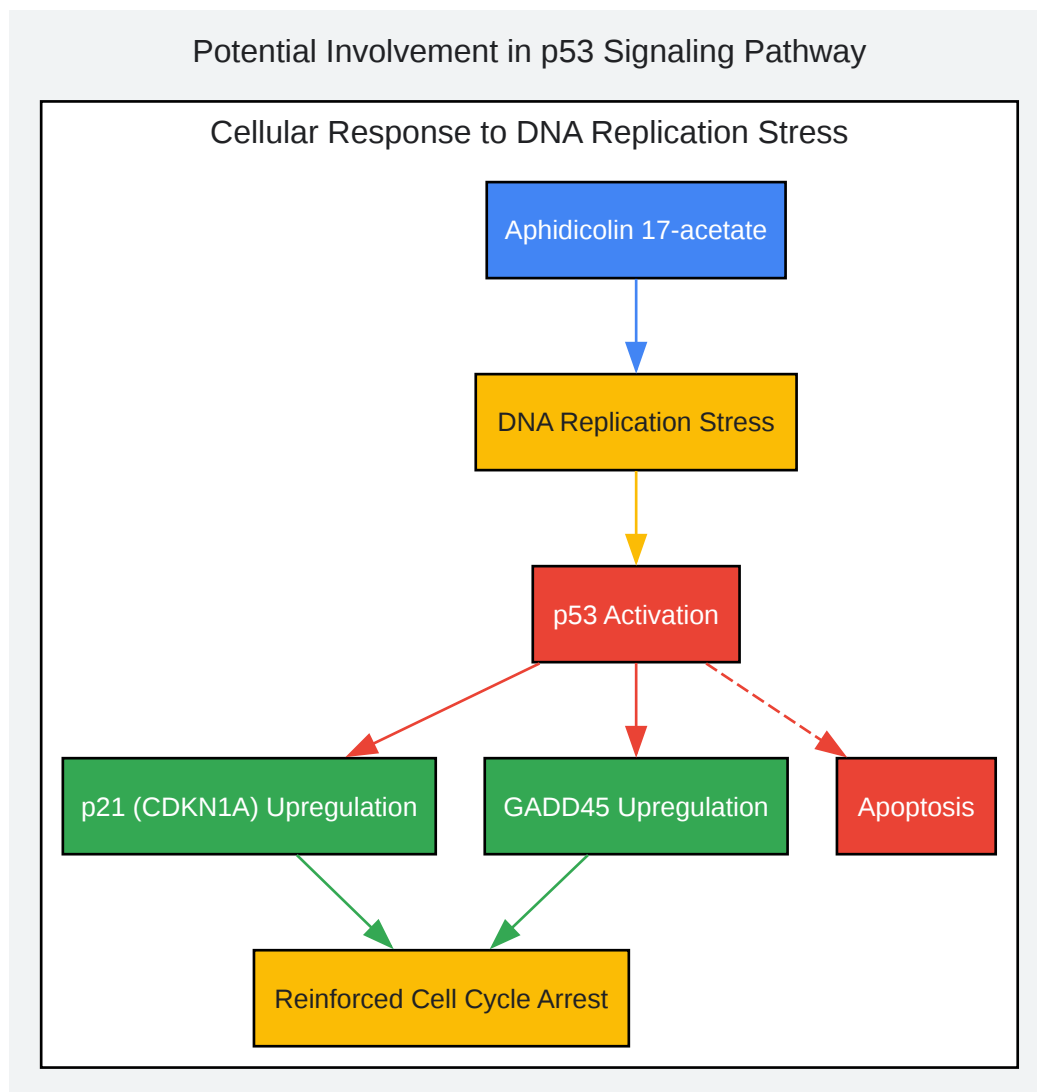


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Caption: Workflow for synchronizing HeLa cells.

Signaling Pathway Involvement

The inhibition of DNA replication by **Aphidicolin 17-acetate** can trigger cellular stress responses, including the activation of the p53 signaling pathway. While detailed studies on the 17-acetate derivative are limited, the known effects of aphidicolin provide a framework for understanding its potential impact on cellular signaling. Aphidicolin-induced cell cycle arrest can lead to increased levels of p53, which in turn can regulate the expression of downstream targets involved in cell cycle control and apoptosis.[5][6]



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Caption: p53 pathway activation by replication stress.

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References

- 1. Inhibition of DNA polymerase alpha by aphidicolin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibitors of eukaryotic DNA synthesis and DNA polymerase alpha, 3-deoxyaphidicolin and aphidicolin-17-monoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synchronization of HeLa cell cultures by inhibition of DNA polymerase alpha with aphidicolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aphidicolin inhibits cell proliferation via the p53-GADD45 β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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